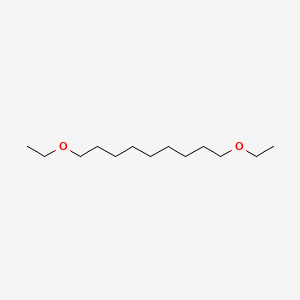
1,9-Diethoxynonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,9-Diethoxynonane is an organic compound with the molecular formula C13H28O2. It is also known by its IUPAC name, this compound. This compound is part of the family of ethers, characterized by the presence of an oxygen atom connected to two alkyl or aryl groups. Ethers are known for their relatively low reactivity, making them useful as solvents and intermediates in various chemical reactions .
Preparation Methods
1,9-Diethoxynonane can be synthesized through several methods One common synthetic route involves the reaction of nonanal with ethanol in the presence of an acid catalystThe reaction conditions typically involve refluxing the reactants in the presence of a strong acid such as sulfuric acid or hydrochloric acid .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain high-purity this compound .
Chemical Reactions Analysis
1,9-Diethoxynonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to alcohols. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used in these reactions.
Substitution: Nucleophilic substitution reactions can occur at the ether oxygen, leading to the formation of various substituted products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield nonanoic acid, while reduction with sodium borohydride may produce nonanol .
Scientific Research Applications
1,9-Diethoxynonane has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis. Its relatively low reactivity makes it suitable for use in various chemical reactions without interfering with the reactants or products.
Biology: In biological research, this compound can be used as a solvent for extracting and purifying biomolecules. Its low toxicity and volatility make it a preferred choice for certain applications.
Medicine: Although not widely used in medicine, this compound can serve as a solvent or carrier for drug delivery systems. Its ability to dissolve both hydrophilic and hydrophobic compounds makes it versatile for formulating various pharmaceutical products.
Industry: In industrial applications, this compound is used as a solvent in the production of coatings, adhesives, and lubricants.
Mechanism of Action
The mechanism of action of 1,9-diethoxynonane primarily involves its role as a solvent or intermediate in chemical reactions. As a solvent, it facilitates the dissolution and interaction of reactants, thereby enhancing the reaction rate and yield. In biological systems, its low toxicity and ability to dissolve various compounds make it useful for extracting and purifying biomolecules .
Comparison with Similar Compounds
1,9-Diethoxynonane can be compared with other similar compounds such as:
1,1-Diethoxynonane: This compound has a similar molecular structure but differs in the position of the ether groups. While this compound has ether groups at the 1 and 9 positions, 1,1-diethoxynonane has them at the 1 position.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and physical properties. Its relatively low reactivity, chemical stability, and ability to dissolve various compounds make it valuable in scientific research and industrial applications .
Properties
CAS No. |
92153-97-4 |
|---|---|
Molecular Formula |
C13H28O2 |
Molecular Weight |
216.36 g/mol |
IUPAC Name |
1,9-diethoxynonane |
InChI |
InChI=1S/C13H28O2/c1-3-14-12-10-8-6-5-7-9-11-13-15-4-2/h3-13H2,1-2H3 |
InChI Key |
UGTSXCRMHFOFNS-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCCCCCCCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















